
methyl (2-isopropyl-6-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-isopropyl-6-methylphenyl)carbamate, also known as IMI, is a carbamate insecticide that has been widely used in agriculture and public health programs for pest control. IMI is highly effective against insects, but also has potential risks to non-target organisms and the environment. In
作用機序
Methyl (2-isopropyl-6-methylphenyl)carbamate acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the insect. The mechanism of action of methyl (2-isopropyl-6-methylphenyl)carbamate is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects:
methyl (2-isopropyl-6-methylphenyl)carbamate has been shown to have toxic effects on non-target organisms, including mammals, birds, fish, and beneficial insects. In mammals, methyl (2-isopropyl-6-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and carcinogenicity. In birds, methyl (2-isopropyl-6-methylphenyl)carbamate can cause eggshell thinning and reduced hatching success. In fish, methyl (2-isopropyl-6-methylphenyl)carbamate can cause respiratory distress and reduced growth rates. In beneficial insects, such as bees and butterflies, methyl (2-isopropyl-6-methylphenyl)carbamate can disrupt their foraging behavior and reduce their reproductive success.
実験室実験の利点と制限
Methyl (2-isopropyl-6-methylphenyl)carbamate has several advantages for laboratory experiments, including its high potency, broad spectrum of activity, and availability in pure form. However, methyl (2-isopropyl-6-methylphenyl)carbamate also has limitations, such as its potential toxicity to researchers and the need for specialized equipment and facilities for handling and disposal.
将来の方向性
There are several future directions for research on methyl (2-isopropyl-6-methylphenyl)carbamate, including the development of safer and more effective insecticides, the identification of alternative pest control strategies, and the assessment of the environmental and health risks associated with methyl (2-isopropyl-6-methylphenyl)carbamate and other insecticides. Additionally, there is a need for more research on the impact of methyl (2-isopropyl-6-methylphenyl)carbamate on non-target organisms, particularly in the context of ecosystem services and biodiversity conservation. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of strategies to mitigate resistance in pest populations.
合成法
Methyl (2-isopropyl-6-methylphenyl)carbamate can be synthesized through the reaction of 2-isopropyl-6-methylphenol with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
Methyl (2-isopropyl-6-methylphenyl)carbamate has been extensively studied for its insecticidal properties and its impact on non-target organisms. In laboratory experiments, methyl (2-isopropyl-6-methylphenyl)carbamate has been shown to be highly toxic to a wide range of insect species, including mosquitoes, flies, and cockroaches. methyl (2-isopropyl-6-methylphenyl)carbamate has also been used in field trials to control pests in crops, such as cotton, rice, and vegetables.
特性
IUPAC Name |
methyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-7-5-6-9(3)11(10)13-12(14)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRWZARGPRCMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-methyl-6-(propan-2-yl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
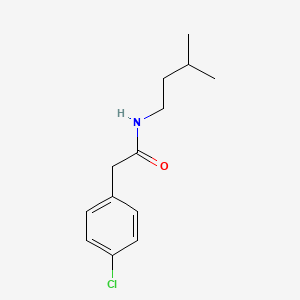
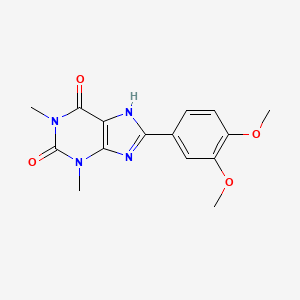
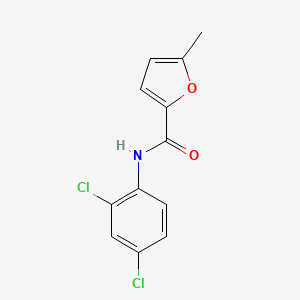
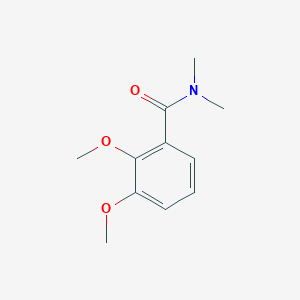
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)

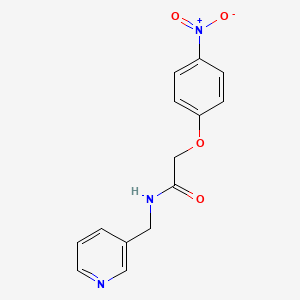
![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)